molecular formula C16H25N5O2 B2406506 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide CAS No. 2034516-11-3

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2406506
CAS No.: 2034516-11-3
M. Wt: 319.409
InChI Key: DCEZOVXNYANPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide features a 1,3,5-triazine core substituted with a methoxy group at position 4 and a pyrrolidin-1-yl group at position 4. A cyclohexanecarboxamide moiety is linked via a methylene bridge to the triazine ring.

The cyclohexanecarboxamide group adds lipophilicity, possibly affecting membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-23-16-19-13(18-15(20-16)21-9-5-6-10-21)11-17-14(22)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEZOVXNYANPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structure, synthesis, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O2C_{20}H_{22}N_{6}O_{2}, with a molecular weight of 378.4 g/mol. The structure features a triazine moiety which is often linked to various pharmacological activities. The compound's structure can be represented as follows:

Smiles COc1nc CNC O c2ccc n3cccc3 cc2 nc N2CCCC2 n1\text{Smiles COc1nc CNC O c2ccc n3cccc3 cc2 nc N2CCCC2 n1}

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with triazine intermediates. Various synthetic pathways have been explored to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs to this compound. For example, research on related triazine derivatives has demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Induces apoptosis via caspase activation
3bMDA-MB-2310.5Promotes autophagy and ROS production

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Caspase Activation : Similar compounds have shown increased activity of caspases 3/7 and 9, leading to enhanced apoptosis in cancer cells .
  • Autophagy Induction : Compounds in this class can promote autophagic processes through the upregulation of beclin-1 and inhibition of mTOR signaling pathways .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with cytotoxic effects in cancer cells.

Case Studies

A notable case study involved the evaluation of a closely related compound in animal models where significant tumor reduction was observed after treatment. The study emphasized the importance of further clinical trials to establish safety and efficacy profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

Methoxy vs. Methyl Substituents
  • Target Compound : 4-Methoxy group on triazine.
  • Analog: Methyl 2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylaminol]carbonyl]amino]sulfonyl]benzoate () replaces pyrrolidin-1-yl with a methyl group. Methoxy groups may enhance reactivity in nucleophilic substitution reactions .
Pyrrolidin-1-yl vs. Pyridinyl Substituents
  • Analog: N-(4-chloro-3-{4-methoxy-6-[6-((R)-1-methylbutoxy)pyridin-3-yl]-1,3,5-triazin-2-yl}benzyl)amine () substitutes pyrrolidin-1-yl with a pyridin-3-yl group. The pyridinyl substituent may improve solubility in polar solvents but reduce basicity compared to pyrrolidine .

Modifications to the Carboxamide Moiety

Cyclohexanecarboxamide vs. Heterocyclic Carboxamides
  • Analog: N-[3-(3,5-dimethylpyrazol-1-yl)carbonyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide () replaces cyclohexane with a thieno-pyridine system. However, the cyclohexane group in the target compound may confer better metabolic stability due to reduced π-system reactivity .
Cyclohexanecarboxamide vs. Pivalamide Derivatives
  • Analog: N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide () uses a pivalamide group. The cyclohexane moiety in the target compound balances lipophilicity and conformational rigidity .

Preparation Methods

Selective Methoxylation

The methoxy group at position 4 is introduced first due to its moderate nucleophilicity. Cyanuric chloride is reacted with sodium methoxide in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 4-methoxy-2,6-dichloro-1,3,5-triazine . This temperature-controlled reaction minimizes disubstitution, achieving >85% purity.

Pyrrolidine Substitution

The remaining chlorine at position 6 is replaced with pyrrolidine via nucleophilic aromatic substitution. A mixture of 4-methoxy-2,6-dichloro-1,3,5-triazine and pyrrolidine in dimethylformamide (DMF) is heated to 80°C for 12 hours in the presence of potassium carbonate as a base. The product, 4-methoxy-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine , is isolated via vacuum distillation (yield: 78–82%).

Functionalization with Methylamine Linker

The methylene bridge between the triazine and cyclohexanecarboxamide is introduced through a nucleophilic substitution or coupling reaction.

Aminomethylation

4-Methoxy-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine is treated with methylamine in ethanol at reflux. This replaces the chlorine at position 2 with an aminomethyl group, forming 4-methoxy-6-(pyrrolidin-1-yl)-2-(aminomethyl)-1,3,5-triazine . Excess methylamine ensures complete substitution (reaction time: 8–10 hours; yield: 70–75%).

Alternative Coupling Strategies

For higher regioselectivity, Ullmann coupling or Buchwald-Hartwig amination may employ palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to attach the methylamine group. These methods reduce side products but require stringent anhydrous conditions.

Amide Bond Formation

The final step involves coupling the aminomethyl-triazine intermediate with cyclohexanecarboxylic acid.

Activation of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid is activated using thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride . The reaction proceeds in dichloromethane (DCM) at room temperature for 2 hours, yielding a clear solution.

Coupling Reaction

The activated acid is reacted with 4-methoxy-6-(pyrrolidin-1-yl)-2-(aminomethyl)-1,3,5-triazine in the presence of triethylamine (TEA) as a base. The mixture is stirred at 25°C for 24 hours, producing the target compound as a white solid after recrystallization from ethanol (yield: 65–70%; purity: >95% by HPLC).

Alternative Synthetic Routes

One-Pot Triazine Assembly

An alternative approach constructs the triazine core from smaller fragments. For example, guanidine nitrate and methyl cyanoacetate undergo cyclocondensation in acidic conditions to form a triazine intermediate, which is subsequently functionalized. This method reduces step count but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the triazine scaffold on Wang resin enables sequential substitutions via automated synthesis. After functionalization, the product is cleaved from the resin using trifluoroacetic acid (TFA). This approach is scalable but necessitates specialized equipment.

Optimization and Challenges

Regioselectivity in Substitution

The order of substitution (methoxy before pyrrolidine) is critical to avoid steric hindrance. Reversing the sequence results in <50% yield due to competing side reactions.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures improve crystallinity and purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (hours)
Stepwise Substitution 70 95 40
One-Pot Assembly 60 90 24
Solid-Phase Synthesis 55 92 72

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide?

  • Methodological Answer : The compound’s synthesis typically involves sequential functionalization of the 1,3,5-triazine core. For example:

Triazine Core Activation : React 2-chloro-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine with a methylamine derivative to introduce the methylcyclohexanecarboxamide moiety via nucleophilic substitution.

Cyclohexane Coupling : Use a carbodiimide coupling agent (e.g., EDC or DCC) to conjugate the cyclohexanecarboxamide group to the triazine-methyl intermediate .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, as over-substitution at the triazine core can lead to byproducts.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the triazine ring (e.g., methoxy at C4, pyrrolidinyl at C6) and cyclohexane geometry. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in 1H^1H-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C17H25N5O2C_{17}H_{25}N_5O_2, with fragmentation peaks indicating loss of the pyrrolidine or methoxy groups .

Q. What solubility and stability profiles are critical for handling this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (e.g., PBS) adjusted to pH 7.4. The cyclohexane group may reduce aqueous solubility, necessitating sonication or co-solvents like ethanol .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways may include hydrolysis of the carboxamide or triazine ring oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling if aryl groups are introduced .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane. For example, DMF may enhance triazine reactivity but require rigorous drying to avoid side reactions .
  • Example Data :
SolventTemperature (°C)Yield (%)
DMF8062
DCM4048

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Assay Validation : Replicate conflicting studies using standardized protocols (e.g., IC50_{50} measurements in kinase inhibition assays). Control for batch-to-batch variability in compound purity .
  • Structural Analogues : Compare activity of the target compound with analogues lacking the methoxy or pyrrolidine groups to identify critical pharmacophores .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Focus on hydrogen bonding between the carboxamide and catalytic lysine residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the triazine-pyrrolidine moiety in hydrophobic binding pockets .

Q. What crystallographic methods confirm the compound’s solid-state structure?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water. Resolve the cyclohexane chair conformation and triazine planarity.
  • Data Interpretation : Use SHELX for refinement; validate bond lengths (e.g., C-N in triazine: ~1.33 Å) against DFT calculations .

Methodological Challenges & Solutions

Q. How to address low reproducibility in biological assays?

  • Answer :

  • Standardize Compound Purity : Require ≥95% purity (HPLC) with residual solvent analysis (GC-MS).
  • Control Cellular Context : Use isogenic cell lines to minimize variability in receptor expression levels .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • PPE : Use nitrile gloves and fume hoods during synthesis.
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes and consult toxicity data from structurally similar pyrrolidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.